molecular formula C10H17NO3 B063573 Carbamic acid, [(1R)-1-formyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 179078-19-4

Carbamic acid, [(1R)-1-formyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B063573
CAS No.: 179078-19-4
M. Wt: 199.25 g/mol
InChI Key: GMYPPCWLFSPQMK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(tert-Butoxycarbonylamino)-4-pentenal is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and an aldehyde functional group

Chemical Reactions Analysis

Types of Reactions

®-2-(tert-Butoxycarbonylamino)-4-pentenal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the Boc-protected amine group.

Major Products Formed

    Oxidation: The major product is ®-2-(tert-Butoxycarbonylamino)-4-pentenoic acid.

    Reduction: The major product is ®-2-(tert-Butoxycarbonylamino)-4-pentenol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

®-2-(tert-Butoxycarbonylamino)-4-pentenal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: It serves as a building block for the synthesis of peptides and other biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-2-(tert-Butoxycarbonylamino)-4-pentenal involves its reactivity due to the presence of both the Boc-protected amine group and the aldehyde group. The Boc group provides stability and protection to the amine, allowing for selective reactions at the aldehyde site. The aldehyde group can undergo various transformations, enabling the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(tert-Butoxycarbonylamino)-4-pentenoic acid
  • ®-2-(tert-Butoxycarbonylamino)-4-pentenol
  • ®-2-(tert-Butoxycarbonylamino)-4-pentylamine

Uniqueness

®-2-(tert-Butoxycarbonylamino)-4-pentenal is unique due to the presence of both a Boc-protected amine group and an aldehyde group, which allows for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis, distinguishing it from similar compounds that may lack one of these functional groups .

Properties

CAS No.

179078-19-4

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-oxopent-4-en-2-yl]carbamate

InChI

InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,13)/t8-/m1/s1

InChI Key

GMYPPCWLFSPQMK-MRVPVSSYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC=C)C=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=C)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C=O

Synonyms

Carbamic acid, [(1R)-1-formyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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